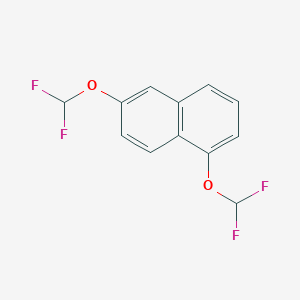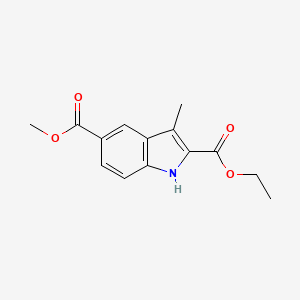![molecular formula C18H12O2 B11856391 8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one CAS No. 832100-00-2](/img/structure/B11856391.png)
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one is a heterocyclic compound that belongs to the family of indeno-furans. This compound is characterized by its fused ring structure, which includes a furan ring fused to an indene moiety. The presence of a methyl group at the 8th position and a phenyl group at the 3rd position further defines its unique chemical structure. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs) that combine diketene, ninhydrin, and primary amines . This method is advantageous due to its operational simplicity, efficient use of reactants, and tolerance of various functional groups. The reaction typically proceeds under mild conditions without the need for a catalyst, and the products can be isolated through simple decantation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Applications De Recherche Scientifique
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its structural features are explored for developing new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indeno[1,2-b]furan-2-one: Lacks the methyl and phenyl substitutions, making it less complex.
Naphtho[2,3-b]furan-4,9-dione: Contains a naphthoquinone moiety, differing in its oxidation state and ring structure.
Dibenzo[b,d]furan: Features a dibenzo structure, differing in its aromaticity and biological activity.
Uniqueness
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
832100-00-2 |
|---|---|
Formule moléculaire |
C18H12O2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
4-methyl-1-phenylindeno[2,1-b]furan-2-one |
InChI |
InChI=1S/C18H12O2/c1-11-13-9-5-6-10-14(13)16-15(18(19)20-17(11)16)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
PNDXXFVMEQBBJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)




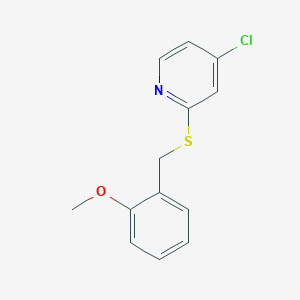
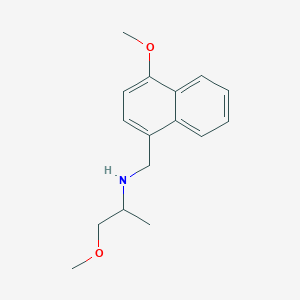

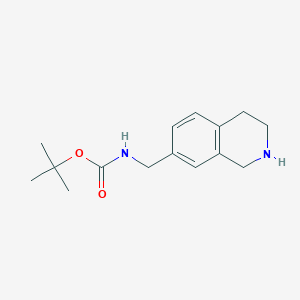
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)
